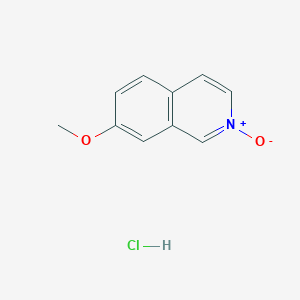![molecular formula C5H9N7O2 B8094791 (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate](/img/structure/B8094791.png)
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is a compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a methoxy group at the 4-position and a hydrazine moiety at the 7-position, along with a hydrate form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with triazole precursors under reflux conditions. For example, acetyl acetone can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in absolute ethanol, and the reaction mixture is refluxed at 80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the hydrazine position.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. For instance, triazolopyridazine derivatives have been investigated for their ability to inhibit c-Met and Pim-1 kinases, which are targets for cancer therapy .
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. Studies have shown that derivatives of triazolopyridazine can exhibit strong antiproliferative effects on tumor cells, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazolopyridazine scaffold.
Wirkmechanismus
The mechanism of action of (4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of c-Met and Pim-1 kinases by binding to their ATP-binding sites, thereby blocking their function and leading to the inhibition of cancer cell proliferation . The compound may also induce apoptosis in cancer cells by affecting signaling pathways like PI3K/AKT/mTOR .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar triazolopyridazine core and have been studied for their biological activities.
1,2,3-Triazolo[4,5-b]pyrazine derivatives: These compounds have a similar triazole ring fused to a different heterocycle and exhibit various biological activities.
Uniqueness
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate is unique due to its specific substitution pattern and the presence of a hydrazine moiety
Eigenschaften
IUPAC Name |
(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7O.H2O/c1-13-5-3-2(8-12-9-3)4(7-6)10-11-5;/h6H2,1H3,(H,7,10)(H,8,9,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKIHGLYQYLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=NNN=C21)NN.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N7O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Nitrobenzo[c]quinolizin-11-ium;chloride](/img/structure/B8094737.png)


![2,6-dibromo-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide](/img/structure/B8094755.png)
![1-[(E)-3-chloroprop-2-enyl]pyridin-1-ium;perchlorate](/img/structure/B8094756.png)

![trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate](/img/structure/B8094771.png)


![[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine;hydrobromide](/img/structure/B8094809.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)
